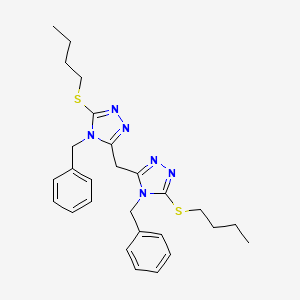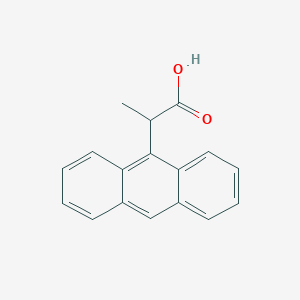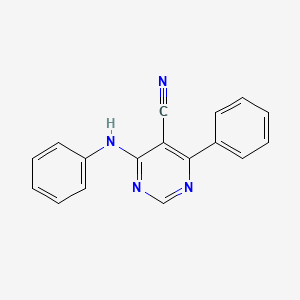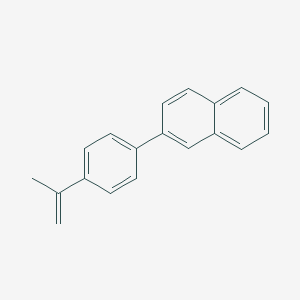
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a methylene bridge, with benzyl and butylthio substituents enhancing its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can be achieved through a multi-step process involving the following key steps:
-
Formation of 4-benzyl-5-(butylthio)-4H-1,2,4-triazole
Starting Materials: Benzylamine, butylthiol, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Procedure: Benzylamine and butylthiol are reacted with hydrazine hydrate to form the triazole ring.
-
Coupling of Two Triazole Units
Starting Materials: 4-benzyl-5-(butylthio)-4H-1,2,4-triazole and formaldehyde.
Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, under mild heating.
Procedure: The triazole units are coupled using formaldehyde to form the methylene bridge, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the butylthio group to form sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.
Products: Reduction of the triazole ring or the benzyl group.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out in polar solvents, sometimes with the aid of catalysts.
Products: Substitution at the benzyl or butylthio positions.
科学研究应用
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with biological targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The butylthio and benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
- Bis(4-phenyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
- Bis(4-methyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of benzyl and butylthio substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
| 62662-60-6 | |
分子式 |
C27H34N6S2 |
分子量 |
506.7 g/mol |
IUPAC 名称 |
4-benzyl-3-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-butylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6S2/c1-3-5-17-34-26-30-28-24(32(26)20-22-13-9-7-10-14-22)19-25-29-31-27(35-18-6-4-2)33(25)21-23-15-11-8-12-16-23/h7-16H,3-6,17-21H2,1-2H3 |
InChI 键 |
XOPMJPBHNKMIIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NN=C(N1CC2=CC=CC=C2)CC3=NN=C(N3CC4=CC=CC=C4)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)




